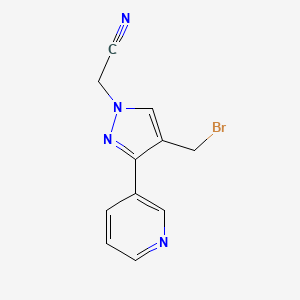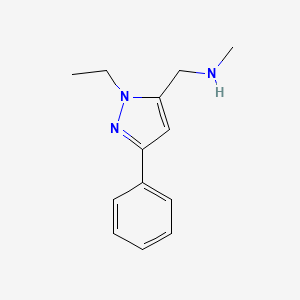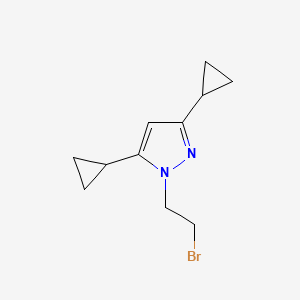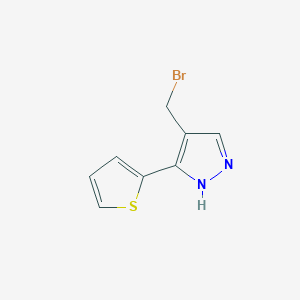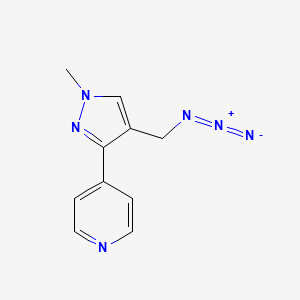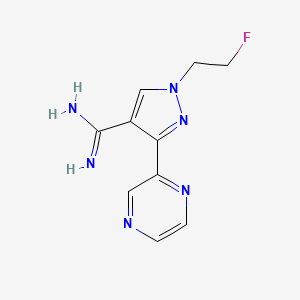
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide, also known as FEPYPC, is an organic compound with potential applications in the fields of chemistry, pharmacology, and biochemistry. FEPYPC is a heterocyclic compound, which means it contains both carbon and nitrogen atoms in its ring structure. This compound is of particular interest due to its unique chemical properties, which make it a suitable candidate for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing novel compounds that incorporate the pyrazine moiety, demonstrating environmentally safe methods and higher yields under mild conditions. For example, Kitawat and Singh (2014) reported the synthesis of novel substituted 2-pyrazoline derivatives bearing a pyrazine moiety, which were evaluated for antibacterial and antioxidant activities, as well as DNA binding capabilities (Kitawat & Singh, 2014). This research exemplifies the broader chemical interest in pyrazole and pyrazine derivatives for their potential biological applications.
Antibacterial and Antioxidant Activities
Derivatives of pyrazole and pyrazine have been investigated for their antibacterial and antioxidant properties. The work by Kitawat and Singh highlighted that some synthesized compounds exhibited significant antioxidant activities, determined through the DPPH free radical method, and also showed antibacterial activities against both Gram-positive and negative strains (Kitawat & Singh, 2014).
DNA Binding
The study by Kitawat and Singh also explored the DNA binding activities of synthesized compounds, finding that those containing halogens showed significant potential due to intercalation and groove binding mechanisms. This suggests a potential application in the development of new therapeutic agents targeting genetic material (Kitawat & Singh, 2014).
Development as Therapeutic Agents
Several studies have synthesized and evaluated pyrazole derivatives for their potential as therapeutic agents. For example, research into the synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives has shown that some compounds exhibited potent antiproliferative activity against various human cancer cell lines, suggesting their potential in cancer therapy (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN6/c11-1-4-17-6-7(10(12)13)9(16-17)8-5-14-2-3-15-8/h2-3,5-6H,1,4H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKTZSQYDOUPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








